

The Discovery and Synthesis of MCB-613: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613, chemically known as 4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is a novel small molecule with demonstrated therapeutic potential in oncology and tissue injury.[1] [2][3] Initially identified through a high-throughput screening for inhibitors of steroid receptor coactivators (SRCs), it was paradoxically characterized as a potent SRC stimulator.[4][5][6] Subsequent research has revealed a dual mechanism of action, including the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of MCB-613, supported by available quantitative data and detailed experimental methodologies.

Discovery

MCB-613 was discovered during a high-throughput screening of 359,484 compounds designed to identify inhibitors of the p160 steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3).[5] Contrary to the screen's objective, MCB-613 was identified as a potent small molecule "stimulator" (SMS) of SRCs.[4] This counterintuitive finding led to the investigation of its effects on cancer cells, where it was found to induce excessive cellular stress and subsequent cell death, highlighting a novel therapeutic strategy of overstimulating oncogenic pathways.[4][5]

High-Throughput Screening Protocol



The initial discovery of **MCB-613** was made using a high-throughput phenotypic small molecule screen. While specific details of the proprietary screen are not fully available, such screens typically involve the following steps:

- Assay Development: A cellular or biochemical assay is designed to measure the activity of the target, in this case, the transcriptional activity of SRCs. This often involves a reporter gene, such as luciferase, linked to a promoter regulated by the SRCs.
- Compound Library Screening: A large library of chemical compounds is screened in a multiwell plate format (e.g., 384-well plates). Each well contains the assay components and a unique compound from the library.
- Automated Readout: The activity in each well is measured using an automated plate reader.
 In the case of a luciferase reporter, luminescence would be quantified.
- Hit Identification: Compounds that produce a significant change in the signal (in this case, an increase in SRC activity) are identified as "hits."
- Hit Confirmation and Validation: The activity of the identified hits is confirmed through retesting and dose-response analysis to determine potency and efficacy.

Synthesis of MCB-613

The synthesis of **MCB-613** is achieved through a double aldol condensation reaction.[1] This method involves the reaction of a cyclohexanone derivative with an aldehyde in the presence of a base or acid catalyst.

General Synthetic Protocol

The synthesis of MCB-613 and its analogs can be performed as follows:

- Starting Materials: The synthesis starts with a substituted cyclohexanone, such as 4ethylcyclohexanone, and 3-picolinaldehyde.
- Reaction Conditions: The double aldol condensation can be carried out under either acidic or basic conditions. For MCB-613 analogs, acidic conditions (HCl in acetic acid) have been reported.[7]



- Reaction Execution: The cyclohexanone and aldehyde are reacted in a suitable solvent at room temperature.
- Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to yield the desired compound.

Mechanism of Action

MCB-613 exhibits a dual mechanism of action, functioning as both a stimulator of SRCs and a covalent inhibitor of KEAP1.

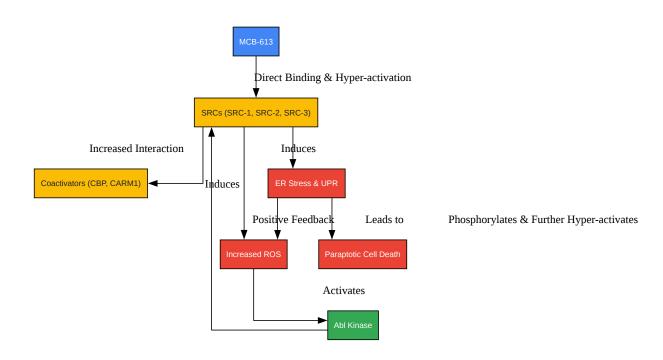
Steroid Receptor Coactivator (SRC) Stimulation

MCB-613 directly binds to and hyper-activates the transcriptional activity of all three members of the SRC family.[1] This overstimulation leads to a cascade of cellular events, particularly in cancer cells that are highly dependent on SRCs for their growth and survival.

The proposed signaling pathway for SRC stimulation by **MCB-613** is as follows:

- Direct Binding: MCB-613 directly binds to SRCs, enhancing their interaction with other coactivators like CBP and CARM1.[1]
- ROS Induction: This hyper-activation leads to a rapid increase in intracellular reactive oxygen species (ROS).[4]
- Abl Kinase Activation: The elevated ROS levels activate Abl kinase.[1]
- SRC Phosphorylation: Activated Abl kinase further phosphorylates and hyper-activates
 SRCs, creating a positive feedback loop.[1]
- ER Stress and UPR: The deregulation of cellular processes downstream of SRC hyperactivation induces severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1]
- Cell Death: The excessive ER and oxidative stress overwhelm cancer cells, leading to a form
 of cell death with features of paraptosis, characterized by extensive cytoplasmic
 vacuolization.[5]





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MCB-613 SRC Stimulation Pathway

Covalent Inhibition of KEAP1

In the context of drug-resistant non-small cell lung cancer (NSCLC), **MCB-613** has been shown to covalently inhibit KEAP1.[1] KEAP1 is an adaptor protein for the Cullin 3-based E3 ubiquitin ligase complex, which targets the transcription factor NRF2 for degradation.

The mechanism of KEAP1 inhibition by MCB-613 is as follows:

 Covalent Binding: MCB-613, being an electrophilic molecule with two Michael acceptor sites, covalently binds to KEAP1.[7]

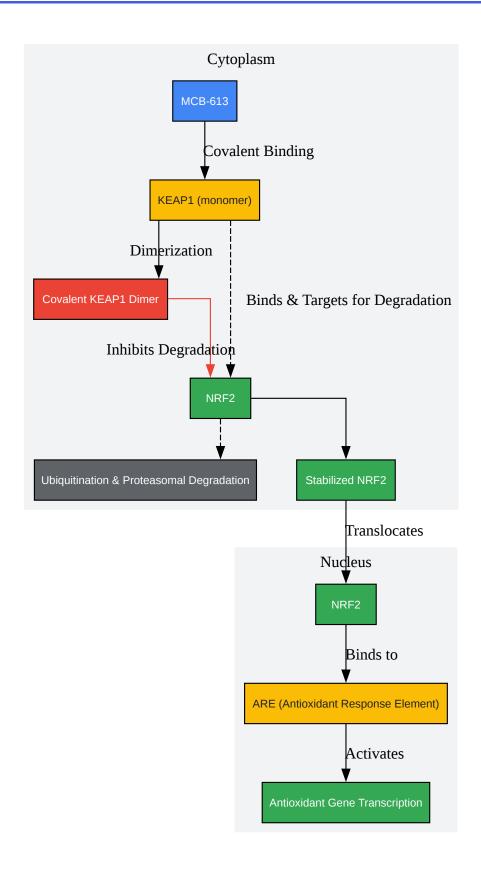






- KEAP1 Dimerization: A single molecule of **MCB-613** can bridge two KEAP1 monomers, promoting their covalent dimerization.[1][7]
- NRF2 Stabilization: This modification interferes with the ability of KEAP1 to target NRF2 for ubiquitination and degradation.
- NRF2 Accumulation and Translocation: Stabilized NRF2 accumulates in the cytoplasm and translocates to the nucleus.
- Antioxidant Response: In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-dependent genes, leading to a cytoprotective response.





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MCB-613 KEAP1 Inhibition Pathway



Therapeutic Applications and Preclinical Data

MCB-613 has shown promise in several therapeutic areas, including cancer and tissue injury.

Oncology

In various cancer cell lines (breast, prostate, lung), **MCB-613** has demonstrated selective cytotoxicity towards cancer cells while sparing healthy cells.[5] In a mouse xenograft model of breast cancer, **MCB-613** significantly stalled tumor growth.[5]

Preclinical Model	Cell Lines	Treatment	Outcome	Reference
In Vitro	PC-3 (prostate), MCF-7 (breast), HepG2 (liver), H1299 (lung)	MCB-613	Efficiently killed cancer cells	[3]
In Vivo (Mouse Xenograft)	MCF-7 (breast cancer)	MCB-613	Significantly stalled tumor growth	[3]
In Vivo (Mouse Xenograft)	EGFR-mutant, EGFR inhibitor- resistant NSCLC (GR4)	MCB-613 (20 mg/kg, i.p., 3x weekly)	Selectively suppressed tumor growth	[7]

Myocardial Infarction and Stroke

MCB-613 has been shown to be cardioprotective and neuroprotective in preclinical models of ischemic injury.

In a mouse model of myocardial infarction, administration of MCB-613 post-injury led to:

- · Decreased infarct size
- Reduced apoptosis and fibrosis
- Preservation of cardiac function[8][9]



In a rat model of ischemic stroke, an MCB-613 derivative, MCB-10-1, was shown to:

- Decrease infarct size
- Mitigate neurologic impairment[7]

Preclinical Model	Injury Model	Treatment	Key Findings	Reference
In Vivo (Mouse)	Myocardial Infarction (LAD ligation)	MCB-613 (20 mg/kg, i.p.)	Decreased infarct size, apoptosis, and fibrosis; maintained cardiac function	[10]
In Vivo (Rat)	Ischemic Stroke (MCAO)	MCB-10-1 (MCB- 613 derivative)	Decreased infarct size, mitigated neurologic impairment	[7]

Experimental Protocols Cell Viability Assay (MTS Assay)

- Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of MCB-613 for a specified duration (e.g., 48 hours).
- MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.



Western Blotting for KEAP1 Dimerization

- Cell Lysis: Treat cells (e.g., parental PC9 and drug-resistant WZR12) with increasing doses
 of MCB-613. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with a primary antibody against KEAP1, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
 detection system. The appearance of a band at approximately twice the molecular weight of
 monomeric KEAP1 indicates dimerization.[7]

Conclusion

MCB-613 is a fascinating small molecule with a unique discovery history and a complex, dual mechanism of action. Its ability to both hyper-stimulate the SRC oncogenic program and covalently inhibit the key cellular stress sensor KEAP1 makes it a promising candidate for further preclinical and clinical investigation. The data gathered to date in models of cancer and ischemic tissue injury underscore its potential as a novel therapeutic agent. Further research is warranted to fully elucidate its complex pharmacology and translate these promising preclinical findings into clinical applications.

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